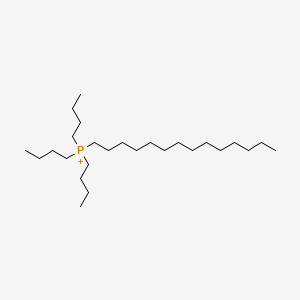

Tributyltetradecylphosphonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(tetradecyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56P/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4/h5-26H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBRTSYWJMECAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047995 | |

| Record name | Tributyltetradecylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91582-83-1 | |

| Record name | Tributyltetradecylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Tributyltetradecylphosphonium Chloride

The primary and most established method for synthesizing this compound chloride ([P₄₄₄₁₄]Cl) involves the quaternization of a phosphine (B1218219) with an alkyl halide.

Tri-n-butylphosphine Alkylation with 1-Chlorotetradecane (B127486) Protocols

The synthesis of this compound chloride is typically achieved through the direct alkylation of tri-n-butylphosphine with 1-chlorotetradecane. mdpi.comgoogle.com This reaction is a classic example of a Menschutkin reaction, where a tertiary phosphine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

A common procedure involves reacting equimolar amounts of tri-n-butylphosphine and 1-chlorotetradecane. mdpi.com The mixture is heated, typically to temperatures in the range of 120-152°C, under an inert atmosphere, such as nitrogen, to prevent oxidation of the phosphine. mdpi.comgoogle.comgoogle.com The reaction is vigorously stirred for an extended period, generally between 10 to 16 hours, to ensure completion. mdpi.comgoogle.com Following the reaction, volatile components and any excess reactants are removed under vacuum, yielding this compound chloride as a clear, pale-yellow liquid. mdpi.com

In some protocols, a solvent such as N,N-dimethylformamide (DMF) is employed. google.com The use of a solvent can help to control the reaction temperature and improve the homogeneity of the reaction mixture. One patented method describes adding 1-chlorotetradecane to DMF, heating the mixture to 148-152°C, and then slowly adding tributylphosphine (B147548) over a period of 3 hours. google.com After an 11-12 hour reaction time, the mixture is cooled, resulting in a solid-liquid mixture where the solid is the crude product. google.com The crude product is then purified through filtration and extraction with a non-polar solvent like n-hexane to remove impurities. google.com

Optimization of Reaction Parameters (e.g., temperature, solvent selection, reaction duration)

The efficiency and yield of the synthesis of this compound chloride are highly dependent on the optimization of several key reaction parameters.

Temperature: The reaction temperature is a critical factor. While some procedures are conducted at temperatures as high as 140-152°C to ensure a reasonable reaction rate, others have utilized lower temperatures around 75°C. mdpi.comgoogle.comnih.govdoi.org Higher temperatures can accelerate the reaction but may also lead to side reactions and decomposition of the product. The choice of temperature is often a trade-off between reaction speed and product purity.

Solvent Selection: The choice of solvent can significantly influence the reaction. While the reaction can be performed neat (without a solvent), using a polar aprotic solvent like N,N-dimethylformamide (DMF) can be advantageous. mdpi.comgoogle.com DMF helps to dissolve the reactants and facilitate the reaction, potentially leading to higher yields and easier temperature control. google.com However, the use of a solvent necessitates an additional removal step at the end of the synthesis.

Reaction Duration: The reaction time is another crucial parameter that needs to be optimized. The reaction is typically run for several hours, with reported times ranging from 10 to 24 hours, to drive the reaction to completion. mdpi.comgoogle.com The optimal reaction time will depend on the other reaction conditions, such as temperature and the presence of a solvent.

| Parameter | Range/Options | Effect on Synthesis |

| Temperature | 75°C - 152°C mdpi.comgoogle.comnih.govdoi.org | Higher temperatures increase reaction rate but may lead to side products. |

| Solvent | Neat (no solvent) or N,N-dimethylformamide (DMF) mdpi.comgoogle.com | DMF can improve homogeneity and control temperature, but requires a removal step. |

| Reaction Duration | 10 - 24 hours mdpi.comgoogle.com | Longer reaction times are generally required to ensure high conversion. |

Green Chemistry Approaches in this compound Synthesis

While traditional synthetic methods are effective, there is a growing interest in developing more environmentally friendly "green" approaches for the synthesis of this compound derivatives.

Catalytic Systems for Enhanced Yields (e.g., A-FGO catalyst systems)

Research into catalytic systems to improve the efficiency and environmental footprint of phosphonium (B103445) salt synthesis is ongoing. While specific details on "A-FGO catalyst systems" for this compound synthesis are not extensively documented in the available literature, the use of catalysts in related reactions suggests potential avenues for green synthesis. For instance, in the synthesis of other ionic liquids, dual-site phase-transfer catalysts have been shown to significantly enhance reaction rates. researchgate.netresearchgate.net The application of such catalytic systems could reduce the required reaction temperature and time, leading to energy savings and potentially higher yields by minimizing side reactions.

Advanced Derivatization Strategies and Anion Exchange Reactions

A key feature of this compound chloride is its utility as a precursor for the synthesis of a wide array of ionic liquids with different anions. This is typically achieved through anion exchange (metathesis) reactions.

Synthesis of this compound Ionic Liquids with Varied Counterions

The chloride anion in this compound chloride can be readily exchanged for other anions, leading to the formation of new ionic liquids with distinct physical and chemical properties. This process generally involves reacting the phosphonium chloride with a salt of the desired anion.

Dodecylbenzenesulfonate: this compound dodecylbenzenesulfonate can be synthesized by reacting this compound chloride with dodecylbenzenesulfonic acid or its salt. smolecule.com This results in an ionic liquid with surfactant properties. smolecule.com

Bis(mandelato)borate and Bis(salicylato)borate: The synthesis of this compound bis(mandelato)borate and bis(salicylato)borate involves the reaction of this compound chloride with a pre-formed borate (B1201080) salt. diva-portal.orgrsc.orggoogle.com For example, the bis(mandelato)borate anion can be prepared from lithium carbonate, boric acid, and mandelic acid. rsc.orggoogle.com The subsequent reaction with this compound chloride yields the desired ionic liquid, often as a viscous, colorless liquid. diva-portal.orgrsc.org A similar approach is used for the bis(salicylato)borate derivative, using salicylic (B10762653) acid instead of mandelic acid. diva-portal.orgrsc.orggoogle.com These reactions can achieve high yields, with reported values of 81% for the bis(mandelato)borate and 94% for the bis(salicylato)borate. diva-portal.orgrsc.orggoogle.com

Methanesulfonate (B1217627): this compound methanesulfonate is another important derivative. researchgate.netcymitquimica.com Its synthesis involves an anion exchange reaction where the chloride is replaced by the methanesulfonate anion. This ionic liquid has been used to enhance the rate of certain chemical reactions. researchgate.netresearchgate.net

Bis(trifluoromethylsulfonyl)imide: The bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion is a common component of ionic liquids due to the desirable properties it imparts, such as low viscosity and high thermal stability. The synthesis of this compound bis(trifluoromethylsulfonyl)imide would typically involve a metathesis reaction between this compound chloride and a salt of the [NTf₂]⁻ anion, such as lithium bis(trifluoromethylsulfonyl)imide. rsc.org

Polyoxometalate: this compound polyoxometalate ionic liquids have been synthesized by reacting this compound bromide or chloride with a potassium salt of a polyoxometalate, such as K₈[α-SiW₁₁O₃₉]·13H₂O. rsc.orgsemanticscholar.org This synthesis is typically carried out in a biphasic system of water and an organic solvent like toluene. rsc.orgsemanticscholar.org

Docusate (B154912): this compound docusate is synthesized via an anion exchange reaction using sodium docusate. nih.govdoi.orgacs.org The reaction is often carried out in a solvent like dichloromethane, and the resulting sodium chloride byproduct is removed by filtration. nih.govdoi.orgacs.org

| Counterion | Precursor for Anion Exchange | Resulting Ionic Liquid |

| Dodecylbenzenesulfonate | Dodecylbenzenesulfonic acid or its salt smolecule.com | This compound dodecylbenzenesulfonate |

| Bis(mandelato)borate | Lithium bis(mandelato)borate rsc.orggoogle.com | This compound bis(mandelato)borate |

| Bis(salicylato)borate | Lithium bis(salicylato)borate rsc.orggoogle.com | This compound bis(salicylato)borate |

| Methanesulfonate | A methanesulfonate salt researchgate.netresearchgate.net | This compound methanesulfonate |

| Bis(trifluoromethylsulfonyl)imide | A bis(trifluoromethylsulfonyl)imide salt (e.g., LiNTf₂) rsc.org | This compound bis(trifluoromethylsulfonyl)imide |

| Polyoxometalate | A potassium salt of a polyoxometalate rsc.orgsemanticscholar.org | This compound polyoxometalate |

| Docusate | Sodium docusate nih.govdoi.orgacs.org | This compound docusate |

Advancements in Phosphonium Salt Chemistry: Synthesis and Characterization

The study of quaternary phosphonium salts, a class of compounds characterized by a central phosphorus atom bonded to four organic residues, continues to be a dynamic field of research. Among these, this compound and its derivatives have garnered attention for their unique physicochemical properties which make them suitable for a range of applications, including as ionic liquids and phase-transfer catalysts. This article focuses on the chemical synthesis and detailed analytical characterization of these compounds.

Applications in Catalysis and Reaction Engineering

Utilization in Phase Transfer Catalysis Systems

Tributyltetradecylphosphonium chloride (TTPC) is recognized as an effective phase transfer catalyst (PTC). alibaba.comguidechem.com In this role, it facilitates the transfer of reactants between two immiscible phases (e.g., aqueous and organic), thereby accelerating the reaction rate. alibaba.comguidechem.com This is particularly useful in organic synthesis for reactions like N-alkylation and acylation of amines. alibaba.com The high thermal stability of TTPC compared to other catalysts makes it suitable for reactions conducted under harsh temperature conditions. alibaba.com

The catalytic efficacy of this compound salts in multiphase systems is rooted in their significant interfacial activity. As amphiphilic molecules, they possess a hydrophilic phosphonium (B103445) head and long hydrophobic alkyl chains, allowing them to function as cationic surfactants. smolecule.com This structure enables TTPC to dramatically reduce the interfacial tension between aqueous and organic phases. Research has demonstrated that a formulation containing 4000 ppm of TTPC, along with sodium chloride and sodium hydroxide (B78521), can lower the interfacial tension between water and crude oil from 19.2 mN·m⁻¹ to a mere 0.1 mN·m⁻¹. smolecule.com This reduction in interfacial tension facilitates the formation of microemulsions, which are stable dispersions of oil and water, enhancing contact between reactants and thus promoting the reaction. smolecule.com The mechanism involves the phosphonium cation pairing with the reactant anion from the aqueous phase, transporting it into the organic phase where the reaction occurs.

Table 1: Effect of this compound Chloride on Interfacial Tension

| System Components | Initial Interfacial Tension (mN·m⁻¹) | Final Interfacial Tension (mN·m⁻¹) |

| Water, Crude Oil, 4000 ppm TTPC, 4 wt% NaCl, 5000 ppm NaOH | 19.2 | 0.1 |

| This table illustrates the significant reduction in interfacial tension between water and crude oil upon the addition of a this compound chloride formulation. smolecule.com |

The utility of this compound salts extends to their use in sophisticated co-catalytic systems. In one study, a co-catalytic system was developed by mixing the ionic liquid tributyl(tetradecyl)phosphonium methanesulfonate (B1217627) with another phase transfer catalyst, 4,4′-bis(tripropylammonium methyl)-1,1′-biphenyl dichloride. mdpi.com This combination led to the formation of a third liquid phase at the interface, which was found to be highly catalytically active. mdpi.com This system achieved a 94% yield for the desired product in just 15 minutes, demonstrating a significant enhancement in reaction efficiency. mdpi.com In a different application, this compound chloride ([P4][Cl]) was used as a phase transfer catalyst in conjunction with H₃PW₁₂O₄₀ for the epoxidation of fatty acid methyl esters using hydrogen peroxide. mdpi.com

Integration into Homogeneous Recyclable Catalytic Systems

A significant advantage of using this compound-based ionic liquids is the ability to create homogeneous recyclable catalytic systems. rsc.orgrsc.org These systems combine the high selectivity and activity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous catalysts. rsc.org The ionic liquid can dissolve the catalyst and reactants, creating a single phase for the reaction. After the reaction, the products can often be separated by extraction with a solvent in which the ionic liquid and catalyst are insoluble, allowing the catalytic phase to be recovered and reused. mdpi.comresearchgate.net

Homogeneous recyclable catalytic systems featuring phosphonium ionic liquids have been successfully applied to C-H bond functionalization, a cornerstone of modern organic synthesis. rsc.orgsciforum.net These reactions allow for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical and efficient synthetic route. sciforum.net A notable example involves the use of an ionic liquid, this compound dodecylbenzenesulfonate (TBPD), in the iridium-catalyzed arylborylation of arenes. rsc.org This system proved to be highly efficient and could be recycled multiple times without a significant loss of catalytic activity. rsc.org

Table 2: Recyclability of Iridium Catalyst in TBPD for Arylborylation of Benzene

| Catalytic Cycle | Yield (%) |

| 1 | 91 |

| 2 | 89 |

| 3 | 88 |

| 4 | 85 |

| This table shows the sustained high yield over multiple cycles for the iridium-catalyzed arylborylation of benzene, demonstrating the effectiveness of the this compound-based ionic liquid in creating a recyclable catalytic system. rsc.org |

Solvent and Reaction Medium in Transition Metal Catalysis

Beyond phase transfer catalysis, this compound ionic liquids serve as effective solvents and reaction media for transition metal-catalyzed reactions. mdpi.comresearchgate.net Their ability to dissolve metal complexes while being immiscible with many organic solvents allows for biphasic catalysis. researchgate.net This enables straightforward separation of the product from the catalyst-containing ionic liquid phase, which can then be reused. mdpi.com

Table 3: Catalyst Recycling in Hydrosilylation using [P44414][NTf2] as Solvent

| Catalyst | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) |

| Pt(PPh₃)₂Cl₂ | ~95 | ~93 | ~92 | ~90 | ~88 |

| [RhCl(PPh₃)₃] | ~98 | ~97 | ~96 | ~95 | ~94 |

| This table presents the reaction yields for the hydrosilylation of 1-octene (B94956) over multiple cycles using different catalysts dissolved in this compound bis(trifluoromethylsulfonyl)imide), highlighting the medium's excellent properties for catalyst recycling. mdpi.com |

Hydrosilylation Reactions with Precious Metal Catalysts (e.g., Rhodium, Platinum)

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, essential for producing a vast range of compounds from functional silanes to silicone polymers. mdpi.commdpi.comrsc.org The reaction is most effectively catalyzed by transition metal complexes, with platinum and rhodium compounds being of paramount importance. mdpi.comspringerprofessional.de Homogeneous catalysts, such as Speier's catalyst (H₂[PtCl₆]), Karstedt's catalyst, and Wilkinson's catalyst ([RhCl(PPh₃)₃]), are known for their high activity. mdpi.comsemanticscholar.org However, a major technological challenge with these catalysts is their separation from the reaction products and subsequent reuse, which is critical given the high cost of precious metals. springerprofessional.dersc.org

The use of this compound-based ionic liquids as a solvent phase offers a solution to this problem. mdpi.comresearchgate.net By dissolving the rhodium or platinum catalyst in the ionic liquid, a biphasic system can be created. semanticscholar.org The ionic liquid phase, containing the catalyst, is typically immiscible with the non-polar reactants (e.g., olefins) and the resulting organosilicon products. semanticscholar.orgmdpi.comresearchgate.net This immiscibility allows for the simple separation of the product phase from the catalyst-containing ionic liquid phase at the end of the reaction, enabling the catalyst to be retained and reused in subsequent reaction cycles. semanticscholar.orgrsc.org This approach combines the high activity of homogeneous catalysis with the ease of catalyst separation characteristic of heterogeneous catalysis. researchtrends.net

Research has demonstrated the successful application of various platinum and rhodium complexes dissolved in this compound bis(trifluoromethylsulfonyl)imide for the hydrosilylation of olefins like 1-octene with silanes such as 1,1,1,3,5,5,5-heptamethyltrisiloxane. mdpi.comresearchgate.net This method is not only effective but also aligns with the principles of "green chemistry" by reducing waste and maximizing the lifecycle of expensive and rare metal catalysts. researchtrends.net

Influence of this compound Ionic Liquid Media on Catalyst Activity and Selectivity

The choice of the ionic liquid medium is not merely for catalyst immobilization; it profoundly influences the catalyst's performance, including its activity, selectivity, and stability over multiple cycles. This compound bis(trifluoromethylsulfonyl)imide ([P₄₄₄₁₄][NTf₂]) has been specifically studied as a solvent for various rhodium and platinum catalysts in the hydrosilylation of 1-octene with 1,1,1,3,5,5,5-heptamethyltrisiloxane. mdpi.comresearchgate.net

The ionic liquid medium helps to stabilize the dissolved metal complexes, in some cases maintaining high catalytic activity and selectivity for several consecutive runs. mdpi.comresearchtrends.net For instance, in the [P₄₄₄₁₄][NTf₂] ionic liquid system, certain platinum catalysts like Pt(PPh₃)₂Cl₂ and Karstedt's catalyst have shown the ability to maintain high product yields (close to 100%) for up to four reaction cycles. mdpi.com Similarly, the platinum catalyst Pt(PPh₃)₄ demonstrated high yields for the first three cycles before a significant drop in activity was observed. mdpi.com This indicates that the ionic liquid effectively immobilizes the catalyst, preventing significant leaching into the product phase and allowing for its reuse. researchtrends.net

However, the performance is highly dependent on the specific catalyst-ionic liquid pairing. Not all catalysts exhibit the same stability in this medium. For example, the inorganic platinum salt K₂PtCl₄ showed a dramatic decrease in efficiency after the first cycle when used in [P₄₄₄₁₄][NTf₂]. mdpi.comresearchgate.net Likewise, the rhodium complex, [RhCl(PPh₃)₃], also experienced a significant drop in yield after the initial run. researchgate.net This highlights that while the this compound ionic liquid provides a promising medium, the stability of the catalytic system is a synergistic effect between the specific metal complex and the ionic liquid environment.

The following table details the research findings on the catalytic performance of various precious metal catalysts dissolved in this compound bis(trifluoromethylsulfonyl)imide for the hydrosilylation of 1-octene. The data represents the product yield over five subsequent reaction cycles, demonstrating the influence of the ionic liquid on catalyst reusability and activity.

Table 1: Product Yields in Subsequent Cycles for Hydrosilylation in this compound bis(trifluoromethylsulfonyl)imide ([P₄₄₄₁₄][NTf₂]) (Data sourced from Zielinski, W., et al. (2016) and the corresponding correction mdpi.comresearchgate.net)

| Catalyst | Yield Cycle 1 (%) | Yield Cycle 2 (%) | Yield Cycle 3 (%) | Yield Cycle 4 (%) | Yield Cycle 5 (%) |

| K₂PtCl₄ | 98.34 | 11.73 | 6.56 | 4.53 | 3.57 |

| K₂PtCl₆ | 70.26 | 58.65 | 13.09 | 10.87 | 9.56 |

| Pt(PPh₃)₂Cl₂ | 100.00 | 100.00 | 100.00 | 95.25 | 87.74 |

| Pt(PPh₃)₄ | 100.00 | 100.00 | 100.00 | 22.00 | 14.00 |

| [RhCl(PPh₃)₃] | 98.45 | 10.60 | 5.68 | 4.71 | 3.71 |

| Karstedt's Catalyst | 100.00 | 100.00 | 100.00 | 100.00 | 69.00 |

Studies on similar phosphonium ionic liquids, such as those with trihexyl chains instead of tributyl, also confirm that the ionic liquid's structure is a key determinant of catalytic performance in supported ionic liquid phase (SILP) systems for hydrosilylation. acs.orgmdpi.com Research has shown that a trihexyltetradecylphosphonium-based SILP catalyst was highly active and could be recycled numerous times, reinforcing the significant role of the phosphonium ionic liquid in creating stable and efficient catalytic systems. mdpi.com

Contributions to Separation Science and Extraction Technologies

Liquid-Liquid Extraction of Metal Ions

Tributyltetradecylphosphonium salts, particularly this compound chloride, have demonstrated considerable efficacy in the liquid-liquid extraction of valuable and strategic metal ions from aqueous solutions. These processes are crucial for metal recovery from ores, recycling of spent materials, and purification processes.

The recovery of platinum group metals (PGMs) is of significant economic and technological importance due to their use in catalysis, electronics, and other high-tech applications. This compound chloride has been investigated as an extractant for the recovery of Ruthenium(III) from acidic aqueous solutions. Research has shown that the efficiency of extraction is influenced by the concentration of hydrochloric acid in the feed solution. To the best of our knowledge, the extraction of Ru(III) with this compound chloride (Cyphos IL 167) as an extractant has not been extensively detailed in prior scientific literature, highlighting the novelty of such investigations acs.org.

Studies on the broader family of phosphonium (B103445) ionic liquids, such as the closely related trihexyl(tetradecyl)phosphonium chloride, provide insights into the extraction mechanisms for other PGMs like Rhodium(III). The extraction of Rh(III) is complex and depends on the specific chloro-complexes present in the aqueous phase, which are in turn influenced by the chloride concentration and the ligand-to-metal ratio acs.orgresearchgate.net. While direct data for this compound in Rhodium(III) extraction is limited, the principles of anion exchange with chloro-complexes are expected to be similar.

Table 1: Extraction Efficiency of Ruthenium(III) with Phosphonium Ionic Liquids

| Ionic Liquid | Acid Concentration | Extraction Efficiency (%) | Reference |

|---|---|---|---|

| This compound chloride | Not specified in abstract | Under Investigation | acs.org |

Aqueous biphasic systems (ABS) offer a more environmentally friendly alternative to traditional liquid-liquid extraction systems that use volatile organic compounds. This compound chloride has been instrumental in the development of acidic aqueous biphasic systems (AcABS) for the separation of transition metals. These systems can be formed by mixing the hydrophilic ionic liquid with an acid, and they exhibit thermomorphic behavior, meaning their phase behavior can be controlled by temperature mdpi.com.

Such AcABS have been successfully applied to the challenging separation of Cobalt(II) from Nickel(II) from concentrated acidic solutions. The partitioning of the metal ions is influenced by temperature, allowing for a "one-pot" extraction process directly from leaching solutions mdpi.com. The separation is based on the preferential formation of cobalt-chloride complexes that are extracted into the ionic liquid-rich phase.

Furthermore, phosphonium ionic liquids like trihexyl(tetradecyl)phosphonium chloride (a close analogue) have been shown to be effective in the recovery of cobalt and manganese from nickel laterite leach solutions containing chloride, while exhibiting low extraction for nickel, magnesium, and calcium researchgate.net.

Table 2: Separation of Cobalt(II) and Nickel(II) using a this compound chloride-based Acidic Aqueous Biphasic System

| Metal Ion | Partitioning Preference | Separation Studied at (°C) | Reference |

|---|---|---|---|

| Cobalt(II) | Preferential to one phase | 24 and 50 | mdpi.com |

Gas Separation Applications

The capture and separation of gases, particularly carbon dioxide, is a critical area of research for mitigating climate change and for various industrial processes. Phosphonium-based ionic liquids are being explored for these applications due to their potential for high gas solubility and selectivity.

Research into trihexyltetradecylphosphonium-based ionic liquids has revealed their capacity to dissolve large amounts of carbon dioxide, in some cases exceeding the CO2 sorption capacity of more commonly studied imidazolium-based ionic liquids on a molar fraction basis researchgate.net. This highlights the significant potential of phosphonium-based ionic liquids for CO2 capture. The solubility of CO2 in these liquids is a physical absorption process, which is influenced by temperature and pressure.

While specific data for this compound chloride is not as abundant, the trend observed with the closely related trihexyl- analogue suggests a high potential for CO2 capture. The efficiency of CO2 separation from gas mixtures like CO2/N2 is a key performance indicator for these materials in post-combustion capture scenarios.

Table 3: CO2 Solubility in Trihexyltetradecylphosphonium-based Ionic Liquids

| Ionic Liquid Anion | Temperature (K) | Pressure (bar) | CO2 Mole Fraction | Reference |

|---|---|---|---|---|

| bis(trifluoromethylsulfonyl)imide | 293 | ~15 | up to ~0.50 | researchgate.net |

Supported Ionic Liquid Membranes (SILMs) are a promising technology for gas separation, where a porous support is impregnated with an ionic liquid. The ionic liquid provides the medium for selective gas transport. Phosphonium-based ionic liquids are considered for use in SILMs for CO2 separation due to their favorable gas solubility characteristics and thermal stability. The performance of SILMs is evaluated based on their permeability to different gases and their selectivity for the target gas (e.g., CO2 over N2). While specific studies focusing solely on this compound in SILMs are not prevalent in the initial search results, the broader class of phosphonium ionic liquids is being actively investigated for this purpose.

Organic Compound Separation from Aqueous Systems

The removal of organic compounds from water is essential for wastewater treatment, product purification, and various industrial processes. This compound chloride has shown utility in this area, particularly in the formation of aqueous biphasic systems for the separation of specific organic molecules.

An integrated platform for the production and separation of furfural from xylans has been developed using an acidic aqueous biphasic system composed of this compound chloride and hydrochloric acid. In this system, the hydrochloric acid acts as both a catalyst for furfural production and as a phase-forming agent with the ionic liquid. The produced furfural is continuously extracted into the ionic liquid-rich phase. This innovative approach demonstrates the potential for combining reaction and separation steps, leading to more efficient and sustainable processes.

Table 4: Integrated Furfural Production and Separation using a this compound chloride-based AcABS

| Parameter | Value | Reference |

|---|---|---|

| Maximum Furfural Yield | 78.8% | |

| Extraction Efficiency to IL-rich phase | 85.5% | |

| Reaction Time (Microwave) | 1 min |

Furthermore, the surfactant properties of this compound chloride have been leveraged in enhanced oil recovery (EOR). In this application, it helps to reduce the interfacial tension between crude oil and water, facilitating the mobilization and recovery of trapped oil. This process inherently involves the separation of organic crude oil from the aqueous brine phase.

Partitioning Behavior of Polar Organic Contaminants (e.g., organic acids, alcohols, aromatic compounds)

The partitioning of polar organic pollutants from aqueous streams is a critical step in wastewater treatment and chemical purification processes. This compound-based ionic liquids have been investigated for their efficacy in extracting such contaminants.

Research Findings:

Studies have demonstrated the potential of phosphonium-based ionic liquids for the liquid-liquid extraction of phenolic compounds, which are a class of polar aromatic organic compounds, from water. Research involving trihexyltetradecylphosphonium-based ionic liquids, close structural analogs of this compound, has shown high extraction efficiencies. For instance, these ionic liquids can extract over 99% of 2,4-dichlorophenol and 89% of phenol from water in just 10 minutes. researchgate.net The extraction performance is optimized at lower temperatures and at a pH below the pKa of the phenolic compounds. researchgate.net

The efficiency of these phosphonium ionic liquids is attributed to their favorable properties, such as lower viscosity and minimal water solubility, compared to some other types of ionic liquids. researchgate.net This allows for effective phase separation and high extraction yields even at large volume ratios of water to ionic liquid. researchgate.net While direct data on this compound for a wide range of organic acids and alcohols is limited in the provided search results, the high efficiency observed with phenolic compounds suggests its strong potential for partitioning other polar organic contaminants. The underlying mechanisms often involve specific interactions, such as hydrogen bonding or van der Waals forces, between the ionic liquid and the polar functional groups of the organic contaminants.

Below is a data table summarizing the extraction efficiency of a closely related phosphonium ionic liquid for phenolic compounds.

| Contaminant | Ionic Liquid Cation | Ionic Liquid Anion | Volume Ratio (Water:IL) | Extraction Time (minutes) | Extraction Efficiency (%) |

| Phenol | Trihexyltetradecylphosphonium (B14245789) | Decanoate / bis(2,4,4-trimethylpentyl)phosphinate | 135 | 10 | >89 |

| 2,4-Dichlorophenol | Trihexyltetradecylphosphonium | Decanoate / bis(2,4,4-trimethylpentyl)phosphinate | 135 | 10 | >99 |

Extraction of Hydrocarbon Species from Produced Water

Produced water, a major byproduct of oil and gas extraction, is often contaminated with hydrocarbons, making its treatment essential before disposal or reuse. hw.ac.ukenergy.gov this compound chloride has emerged as a key component in formulations designed to separate hydrocarbons from this aqueous waste stream.

Detailed Research Findings:

This compound chloride ([P₄ ₄ ₄ ₁₄]Cl) is classified as a surface-active ionic liquid (SAIL) and has been a subject of research for enhanced oil recovery (EOR) and, by extension, produced water treatment. researchgate.netacs.org Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic phosphonium head, allows it to accumulate at the oil-water interface, significantly reducing interfacial tension (IFT). researchgate.net

A study demonstrated that a formulation containing 4000 ppm of [P₄ ₄ ₄ ₁₄]Cl, along with sodium chloride and sodium hydroxide (B78521), could drastically reduce the IFT between Saharan crude oil and water from 19.2 mN/m to just 0.1 mN/m. researchgate.netacs.org This reduction in interfacial tension is crucial for destabilizing oil-in-water emulsions, facilitating the coalescence of oil droplets, and thereby enhancing the separation of hydrocarbons from the water phase.

Furthermore, research comparing different types of ionic liquids for the removal of oil from produced water has included phosphonium-based cations. While imidazolium-based ionic liquids showed the highest removal efficiency in one study, phosphonium-based ionic liquids still demonstrated significant effectiveness, achieving a 69% removal efficiency for oil from produced water. mdpi.com The efficiency of these ionic liquids is influenced by the nature of the cation, with the order of removal efficiency being imidazolium > ammonium (B1175870) > phosphonium > pyridinium in that particular study. mdpi.comresearchgate.net

The table below presents data on the effectiveness of this compound chloride in reducing oil-water interfacial tension and the comparative efficiency of phosphonium-based ionic liquids in oil removal.

| Application | Formulation/Ionic Liquid | Key Parameter | Initial Value | Final Value | Oil Removal Efficiency (%) |

| Enhanced Oil Recovery | 4000 ppm [P₄ ₄ ₄ ₁₄]Cl, 4 wt% NaCl, 5000 ppm NaOH | Interfacial Tension | 19.2 mN/m | 0.1 mN/m | - |

| Oil Removal from Produced Water | Phosphonium-based IL with NTf₂ anion | - | - | - | 69 |

Advanced Electrochemical Research Applications

Electrolyte Development for Energy Storage Devices

The quest for safer and more efficient energy storage systems has propelled research into alternative electrolyte materials. Ionic liquids, including those based on the tributyltetradecylphosphonium cation, are at the forefront of this research due to their potential to replace volatile and flammable organic solvents currently used in lithium-ion batteries. nih.govrsc.org

The fabrication of these electrolytes typically involves the entrapment of the ionic liquid within a polymer matrix. Common methods for preparing these GPEs include:

Solution Casting: This widely used technique involves dissolving a host polymer, a lithium salt, and the this compound ionic liquid in a suitable solvent. The resulting homogenous solution is then cast onto a flat surface, and the solvent is slowly evaporated, leaving behind a flexible, free-standing GPE film. researchgate.net

In Situ Polymerization: This method involves the polymerization of a monomer or prepolymer precursor in the presence of the ionic liquid and a lithium salt directly within the battery cell. mdpi.com This technique can lead to improved interfacial contact between the electrolyte and the electrodes, which is crucial for efficient ion transport. researchgate.net

Blending Technique: In this approach, the ionic liquid and a lithium salt are directly blended with a polymer host, such as poly(ethylene oxide) (PEO), often through a melt-processing method. nih.gov For instance, a gel polymer electrolyte has been prepared by doping a mixture of a lithium salt and trihexyl(tetradecyl)phosphonium bis(trifluoromethane)sulfonimide, a closely related phosphonium (B103445) ionic liquid, into an epoxy prepolymer and an amine hardener. nih.gov

The choice of polymer matrix is critical and can significantly influence the final properties of the electrolyte. Polymers like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) and poly(ethylene oxide) (PEO) are frequently used due to their good electrochemical stability and ability to dissolve lithium salts and ionic liquids. nih.govuminho.pt

Table 1: Common Components in this compound-Based Gel Polymer Electrolytes

| Component | Function | Example Materials |

| Ionic Liquid Cation | Provides ionic conductivity and thermal stability | This compound ([P₄₄₄,₁₄]⁺) |

| Ionic Liquid Anion | Influences viscosity and electrochemical stability | Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻), Chloride (Cl⁻) |

| Polymer Host | Provides mechanical structure and flexibility | Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), Poly(ethylene oxide) (PEO) |

| Lithium Salt | Source of charge-carrying Li⁺ ions | Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), Lithium hexafluorophosphate (B91526) (LiPF₆) |

| Plasticizer/Solvent (for some fabrication methods) | Facilitates ion transport and polymer chain mobility | Ethylene carbonate (EC), Propylene carbonate (PC) |

The electrochemical performance of this compound-based electrolytes is evaluated through various metrics in lithium secondary battery systems. A key advantage of phosphonium-based ionic liquids is their generally superior electrochemical stability compared to other ionic liquid families. encyclopedia.pub

In lithium-ion cells, these electrolytes have shown the potential to support stable cycling. For example, a gel polymer electrolyte containing a phosphonium ionic liquid has been reported to facilitate stable lithium symmetrical cell performance. researchgate.net The performance of these electrolytes is intrinsically linked to their composition. For instance, increasing the content of a phosphonium ionic liquid in a PEO-based polymer electrolyte has been shown to increase the ionic conductivity. nih.gov

Key performance indicators for these electrolytes in lithium secondary batteries include:

Ionic Conductivity: This measures the electrolyte's ability to conduct lithium ions. GPEs based on phosphonium ionic liquids have demonstrated promising ionic conductivity, although typically lower than their liquid counterparts. nih.govnih.gov

Electrochemical Stability Window: A wide electrochemical stability window is crucial for compatibility with high-voltage cathode materials. sigmaaldrich.com Phosphonium-based ionic liquids are known for their wide electrochemical windows, which can be larger than those of conventional organic electrolytes. sigmaaldrich.comencyclopedia.pub

Lithium-Ion Transference Number (tLi+): This represents the fraction of the total ionic current carried by the Li⁺ ions. A high transference number is desirable to minimize concentration polarization during battery operation.

Interfacial Stability: The formation of a stable solid electrolyte interphase (SEI) on the anode and a stable interface with the cathode is critical for long-term cycling stability. rsc.org

Rate Capability: This refers to the battery's ability to deliver high capacity at high charge and discharge rates.

Cycling Stability: This is a measure of how well the battery retains its capacity over repeated charge-discharge cycles.

Research has shown that the initial discharge capacity and coulombic efficiency are important metrics. For instance, a Li/LiFePO₄ coin cell using a gel polymer electrolyte demonstrated a discharge capacity of 131 mAh/g at a 0.2 C rate with a coulombic efficiency of 92%. researchgate.net While this example does not specifically use this compound, it highlights the performance targets for such systems.

Fundamental Studies on Electrochemical Stability and Ionic Conductivity

To optimize the performance of this compound-based electrolytes, fundamental studies into their electrochemical stability and ionic transport mechanisms are essential.

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. nih.gov A wide ESW is a significant advantage of ionic liquids, making them suitable for high-energy-density lithium batteries that employ high-voltage cathodes. sigmaaldrich.com

The ESW is typically determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV). researchgate.netmdpi.com In this technique, the potential of a working electrode (often platinum or glassy carbon) is swept from the open-circuit potential to positive (anodic) and negative (cathodic) limits. mdpi.com The potential at which a significant increase in current is observed is considered the decomposition potential of the electrolyte. The difference between the anodic and cathodic decomposition potentials defines the ESW.

The ESW of a this compound-based electrolyte is influenced by several factors:

The nature of the anion: The anion often determines the oxidative stability (anodic limit) of the ionic liquid. encyclopedia.pub

The purity of the ionic liquid: Impurities such as water and halides can significantly narrow the ESW. sigmaaldrich.com

For phosphonium-based ionic liquids, the ESW is generally wide, often exceeding 4.0 V, which is a key advantage for their application in high-voltage lithium batteries. researchgate.netencyclopedia.pub

Table 2: Illustrative Electrochemical Stability Window Data for Ionic Liquid-Based Electrolytes

| Electrolyte System | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Stability Window (V) |

| Conventional Carbonate Electrolyte | ~4.2 | ~0.8 | ~3.4 |

| Imidazolium-based IL Electrolyte | ~4.5 | ~0.5 | ~4.0 |

| Phosphonium-based IL Electrolyte (Typical) | >5.0 | ~0.1 | >4.9 |

Note: The values presented are illustrative and can vary significantly based on the specific chemical structures, purity, and measurement conditions.

Electrochemical Impedance Spectroscopy (EIS): This is a powerful technique used to measure the bulk ionic conductivity of the electrolyte and to study the resistance of the interfaces between the electrolyte and the electrodes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Pulsed-field gradient NMR can be used to measure the self-diffusion coefficients of the individual ions (Li⁺, phosphonium cation, and anion), providing direct insight into their mobility. nih.gov

Molecular Dynamics (MD) Simulations: These computational models can provide an atomistic-level understanding of the interactions between the ions and the polymer matrix, and how these interactions influence ion transport. mdpi.com

In polymer electrolytes, ion transport is often described by models that consider the segmental motion of the polymer chains, which facilitates the movement of ions. tennessee.edu In ionic liquid-based systems, the concept of "ion hopping" can also play a role, where ions move from one coordination site to another. researchgate.net The strong correlations between ions in these highly concentrated systems can lead to a deviation from ideal behavior, where the charge transport can be slower than what would be predicted from individual ion diffusion alone. tennessee.edu This highlights the importance of understanding and mitigating these ion-ion correlations to enhance ionic conductivity. mdpi.com

Mechanistic Studies of Interfacial and Membrane Interactions

Interfacial Tension Reduction Mechanisms in Multiphase Systems

Tributyltetradecylphosphonium and its salts are recognized for their surface-active properties, which allow them to significantly reduce interfacial tension (IFT) in multiphase systems, such as those encountered in industrial processes and environmental applications. smolecule.comfiveable.me This capability stems from the amphiphilic nature of the this compound cation, which possesses both a hydrophilic phosphonium (B103445) head and hydrophobic alkyl chains. smolecule.com This dual character drives the molecules to accumulate at interfaces, for instance between oil and water, thereby lowering the energy of the interface and facilitating the mixing or dispersion of the phases. smolecule.comfiveable.me The presence of surfactants can profoundly impact the transport of organic contaminants in multiphase systems. umich.edu

Analysis in Surfactant-Enhanced Oil Recovery (EOR) Formulations

In the context of Enhanced Oil Recovery (EOR), this compound chloride ([P4 4 4 14]Cl) has been investigated as a surface-active ionic liquid (SAIL) to improve the displacement of residual oil from reservoir rocks. researchgate.netacs.org The main mechanism behind surfactant-based EOR is the reduction of interfacial tension between the injected aqueous solution and the trapped crude oil. d-nb.inforesearchgate.net This reduction in IFT lowers the capillary forces that hold the oil in the pore spaces of the reservoir rock, allowing for its mobilization and subsequent recovery. d-nb.infofrontiersin.org

Research has shown that formulations containing this compound chloride can be highly effective. For example, a formulation with 4000 ppm of [P4 4 4 14]Cl, 4 wt% sodium chloride (NaCl), and 5000 ppm sodium hydroxide (B78521) (NaOH) was able to decrease the interfacial tension between water and Saharan crude oil from 19.2 mN/m to a mere 0.1 mN/m. researchgate.netacs.orgdatapdf.com This significant reduction in IFT led to an additional recovery of approximately 8% of the original oil in place during core-flooding experiments. researchgate.netacs.orgdatapdf.com The formation of Winsor type I microemulsions, where the surfactant has a greater affinity for water than for oil, is advantageous in EOR as it minimizes phase trapping and adsorption of the surfactant onto the reservoir rock. researchgate.netacs.orgresearchgate.net

Table 1: Interfacial Tension Reduction and Oil Recovery with a this compound Chloride Formulation

| Component | Concentration | Initial IFT (mN/m) | Final IFT (mN/m) | Additional Oil Recovery (% OOIP) |

| [P4 4 4 14]Cl | 4000 ppm | 19.2 | 0.1 | ~8% |

| NaCl | 4 wt% | |||

| NaOH | 5000 ppm |

OOIP: Original Oil in Place Data sourced from Rodríguez-Palmeiro et al. (2017) researchgate.netacs.orgdatapdf.com

Investigation of Wettability Alteration Phenomena in Reservoir Analogues

Besides reducing interfacial tension, this compound-based formulations can also enhance oil recovery by altering the wettability of the reservoir rock. researchgate.netfrontiersin.org Wettability describes the preference of a solid surface to be in contact with one fluid rather than another. nih.gov In many oil reservoirs, the rock is initially oil-wet, which hinders the displacement of oil by water. frontiersin.orgresearchgate.net By altering the wettability towards a more water-wet state, the injected water can more effectively displace the oil from the rock surfaces. frontiersin.orgnih.gov

The injection of surface-active ionic liquids like this compound chloride can induce this wettability alteration. researchgate.net The cationic phosphonium head groups can interact with the typically negatively charged surfaces of reservoir rocks like sandstone and carbonates, while the hydrophobic tails extend into the oil phase. This process can help to desorb crude oil components from the rock surface, making it more water-wet. researchgate.netaps.org Studies have highlighted the effectiveness of soaking the reservoir rock with the surfactant solution to enhance the wettability alteration mechanism. researchgate.net The combination of IFT reduction and wettability alteration by this compound formulations presents a synergistic approach to maximizing oil recovery. researchgate.netresearchgate.net

Cellular Membrane Permeabilization and Related Biological Mechanisms

The biological activity of this compound compounds is primarily attributed to their interaction with and disruption of cellular membranes. smolecule.compublications.gc.ca This mechanism is central to their application as biocides and their observed effects on various organisms. publications.gc.cavulcanchem.com

Disruption of Microbial Cell Membranes

This compound chloride acts as a biocide by disrupting the cell membranes of microorganisms. smolecule.compublications.gc.ca Its amphiphilic structure allows it to interact with the phospholipid bilayer of bacterial cell membranes. smolecule.com The positively charged phosphonium head group binds to the anionic components of the membrane surface, while the long hydrophobic tetradecyl chain penetrates the lipid core of the membrane. smolecule.comshu.edu This insertion disrupts the structural integrity of the membrane, leading to increased permeability. publications.gc.ca The compromised membrane can no longer effectively regulate the passage of substances, causing essential cellular components to leak out, which ultimately results in the death of the bacterium. smolecule.compublications.gc.ca This mode of action is characteristic of many quaternary ammonium (B1175870) and phosphonium-based biocides. publications.gc.caresearchgate.net

Studies on Mitochondrial Dysfunction and Associated Cellular Responses in Model Organisms

The membrane-disrupting properties of this compound are not limited to the outer cell membrane but can also affect intracellular organelles, such as mitochondria. shu.edu Mitochondria are crucial for cellular energy production and are enclosed by a double membrane. nih.gov

Studies on the freshwater organism Chironomus riparius (midge larvae) have shown that this compound chloride can cause mitochondrial dysfunction. vulcanchem.comshu.edu This is evidenced by a significant increase in ATP production, suggesting a compensatory metabolic stress response, and elevated levels of oxidative damage markers like superoxide (B77818) dismutase (SOD) activity and lipid hydroperoxides (LPO). vulcanchem.com The increase in lipid peroxidation indicates damage to cellular membranes, including the mitochondrial membranes. shu.edu This damage can impair the electron transport chain, which is essential for cellular respiration. vulcanchem.com The co-exposure to sodium chloride was found to exacerbate this mitochondrial dysfunction, highlighting the complex interactions that can occur in environmental systems. vulcanchem.comshu.edu

**Table 2: Effects of this compound Chloride on *Chironomus riparius***

| Parameter | Effect | Fold Change vs. Control |

| ATP Production | Compensatory metabolic stress | 2.5-fold increase |

| Superoxide Dismutase (SOD) Activity | Oxidative stress | 1.8-fold increase |

| Lipid Hydroperoxide (LPO) Levels | Oxidative damage | 3.2-fold increase |

Data from a 2018 study on Chironomus riparius. vulcanchem.com

Wetting Properties and Surface Behavior of this compound Ionic Liquids

The wetting properties of ionic liquids based on the this compound cation are crucial for their application in various fields, including as lubricants and in surface modification. acs.orgbournemouth.ac.uk Wetting refers to the ability of a liquid to maintain contact with a solid surface, and it is governed by the interplay of cohesive and adhesive forces. bournemouth.ac.uk

The surface tension of this compound ionic liquids, a measure of the energy at the liquid-vapor interface, decreases linearly with increasing temperature. acs.orgbournemouth.ac.ukbournemouth.ac.uk The contact angle, which is the angle a liquid droplet makes with a solid surface, is a direct measure of wettability. acs.orgbournemouth.ac.ukbournemouth.ac.uk Studies have measured the contact angle of this compound dodecylbenzenesulfonate ([P44414][DBS]) on various surfaces, including steel and different coatings (CrN, TiN, and ZrN). acs.orgbournemouth.ac.ukbournemouth.ac.uk As expected, liquids with high surface tension generally exhibit high contact angles on hydrophobic surfaces. acs.orgbournemouth.ac.ukbournemouth.ac.uk By analyzing parameters such as the polarity fraction and the spreading parameter, researchers can further characterize the wetting behavior and identify favorable surface-ionic liquid combinations. acs.orgbournemouth.ac.ukbournemouth.ac.uk

Surface Tension Analysis Across Temperature Gradients

The surface tension of ionic liquids, including those based on the this compound cation, is a key parameter in understanding their behavior at interfaces. Research into phosphonium-based ionic liquids demonstrates a characteristic relationship between surface tension and temperature.

A detailed study on the wetting properties of various phosphonium cation-based ionic liquids analyzed the surface tension of this compound dodecylbenzenesulfonate across a temperature range of 293 K to 353 K (20 °C to 80 °C). acs.orgbournemouth.ac.ukbournemouth.ac.ukbournemouth.ac.uk The findings revealed a consistent and linear decrease in surface tension as the temperature increased. acs.orgbournemouth.ac.ukbournemouth.ac.uk This behavior is anticipated as the increase in thermal energy leads to greater molecular motion, which disrupts the cohesive energy at the liquid's surface. The analysis was conducted using the Gibbs free energy definition, which thermodynamically links the decrease in surface tension to the rise in temperature. bournemouth.ac.uk The surface tension was measured using the Du Noüy platinum ring method. bournemouth.ac.uk

The specific values obtained for this compound dodecylbenzenesulfonate are detailed in the table below.

Table 1: Surface Tension of this compound Dodecylbenzenesulfonate at Various Temperatures

| Temperature (K) | Temperature (°C) | Surface Tension (mN/m) |

|---|---|---|

| 293 | 20 | 36.3 |

| 313 | 40 | 34.9 |

| 333 | 60 | 33.5 |

| 353 | 80 | 32.1 |

Data sourced from Blanco, D., et al. (2016), Industrial & Engineering Chemistry Research. acs.orgbournemouth.ac.ukbournemouth.ac.uk

While this data is for the dodecylbenzenesulfonate salt, it illustrates the typical surface tension response to temperature for this class of phosphonium compounds. The interfacial behavior of the chloride salt, this compound chloride, is also influenced by temperature, which can affect micelle formation and phase separation in aqueous systems. smolecule.comacademie-sciences.fr

Contact Angle Measurements on Diverse Substrate Surfaces

Contact angle measurements provide critical insights into the wetting characteristics of a liquid on a solid surface, quantifying the degree of interaction between the liquid and the substrate. The wettability of this compound-based compounds has been evaluated on both hard, inorganic surfaces and flexible polymer substrates.

Research on this compound dodecylbenzenesulfonate systematically measured its contact angle on four distinct, hard surfaces: AISI 52100 steel, and coatings of Chromium Nitride (CrN), Titanium Nitride (TiN), and Zirconium Nitride (ZrN). acs.orgbournemouth.ac.ukbournemouth.ac.uk The results showed that liquids with higher surface tensions generally exhibited higher contact angles on these hydrophobic systems, as expected. acs.orgbournemouth.ac.uk

The specific contact angle measurements for this compound on the various substrates are presented below.

Table 2: Contact Angle of this compound Dodecylbenzenesulfonate on Various Surfaces

| Substrate Surface | Contact Angle (°) |

|---|---|

| AISI 52100 Steel | 74 |

| Chromium Nitride (CrN) | 77 |

| Titanium Nitride (TiN) | 68 |

| Zirconium Nitride (ZrN) | 81 |

Data sourced from Blanco, D., et al. (2016), Industrial & Engineering Chemistry Research. acs.orgbournemouth.ac.ukbournemouth.ac.uk

In a separate line of investigation focusing on the chloride form of the compound, this compound chloride was used as an ion carrier in polymer inclusion membranes (PIMs). researchgate.netacs.orgresearchgate.net In this context, contact angle measurements were performed to characterize the surface morphology and hydrophobicity of the membranes. researchgate.netacs.orgresearchgate.net The study compared membranes made from two different polymers: cellulose (B213188) triacetate (CTA) and polyvinyl chloride (PVC), each containing this compound chloride. researchgate.netacs.org

The findings indicated that the CTA-based membranes were more hydrophilic, which allows for better accessibility of ions to the membrane. acs.org Conversely, the PVC-based membranes containing the same phosphonium salt were found to be more hydrophobic. acs.org

Table 3: Contact Angle of Polymer Inclusion Membranes Containing this compound Chloride

| Polymer Matrix | Carrier | Finding |

|---|---|---|

| Cellulose Triacetate (CTA) | This compound chloride | More hydrophilic surface |

| Polyvinyl Chloride (PVC) | This compound chloride | More hydrophobic surface |

Data sourced from Baczyńska, M., et al. (2018), Industrial & Engineering Chemistry Research. acs.org

These studies collectively demonstrate that the wetting behavior of this compound compounds is highly dependent on both the specific anion paired with the phosphonium cation and the nature of the substrate surface, ranging from hard, inorganic materials to functionalized polymers.

Environmental Disposition and Academic Research Perspectives

Fate and Transport in Geologic Formations

The behavior of Tributyltetradecylphosphonium chloride (TTPC) within geologic formations is dictated by a combination of its chemical properties and the physical and chemical conditions of the subsurface, such as temperature, pressure, and the composition of rock matrices and formation fluids. acs.orggisera.csiro.au

Once injected into a target rock formation as part of hydraulic fracturing fluid, the potential for TTPC to migrate is a key area of environmental assessment. publications.csiro.au Studies using numerical modeling have been employed to predict its potential movement in various subsurface scenarios, including target shale gas reservoirs and different aquifer formations. publications.csiro.augisera.csiro.au

Research indicates that TTPC is highly immobile in the subsurface. gisera.csiro.au This lack of movement is primarily attributed to its strong tendency to adsorb, or stick, to formation rocks. publications.csiro.augisera.csiro.au Modeling results suggest that due to high adsorption and low groundwater flow velocity, there is no significant migration of TTPC beyond the initial area of injection. gisera.csiro.au Even after a simulated period of 1,000 years, modeling predicts that the compound would remain within the target reservoir. gisera.csiro.au This strong adsorption behavior effectively sequesters the chemical, limiting its distribution and potential to migrate toward other formations or shallower groundwater resources. gisera.csiro.augisera.csiro.au

The interaction between TTPC and the materials of geologic formations is a critical factor controlling its fate. As a cationic surfactant, TTPC has a strong affinity for solid surfaces. publications.csiro.au Research has shown that cationic biocides with long-chain hydrophobic components, like TTPC, rapidly bind to rock substrata such as Berea sandstone. jgmaas.com This adsorption process removes the biocide from the water phase, which can result in a loss of its antimicrobial efficacy in the fluid itself but also serves to contain it physically. jgmaas.com

The compound is classified as immobile and is not expected to leach into new areas. publications.gc.ca Studies have confirmed that TTPC resisted degradation in subsurface conditions but was found to be highly immobile due to its ready adsorption to formation rocks. gisera.csiro.au The conditions within the deep subsurface, including high pressure, temperature, and salinity, can influence these interactions. acs.orgmountainscholar.org However, the primary mechanism governing its containment appears to be strong sorption to the geological matrix. gisera.csiro.aumountainscholar.org

| Parameter | Observation | Primary Influencing Factor | Reference |

|---|---|---|---|

| Mobility/Migration | Highly immobile; not expected to migrate significantly beyond the initial injection zone. | Strong adsorption to formation rocks (shale, sandstone). | gisera.csiro.augisera.csiro.au |

| Interaction with Geological Matrices | Rapidly binds to rock substrata (e.g., Berea sandstone). Classified as immobile. | Cationic surfactant nature and long-chain hydrophobic structure. | publications.gc.cajgmaas.com |

| Subsurface Degradation | Resistant to abiotic degradation under subsurface conditions. | Chemical stability at reservoir temperatures. | gisera.csiro.au |

Microbial Transformations and Biogeochemical Cycling Research

While physical and chemical interactions dominate the subsurface fate of TTPC, its behavior in environments where microbial communities are active, such as in flowback water, is also a subject of research.

TTPC is considered biodegradable, but not readily biodegradable. hpaf.co.uk In controlled laboratory experiments simulating surface conditions, TTPC has shown susceptibility to microbial degradation over extended periods. gisera.csiro.au In one study, water from a holding pond containing live microbes was dosed with TTPC. gisera.csiro.au After three months of incubation, the concentration was reduced by 99%, indicating that biodegradation occurs, albeit slowly. gisera.csiro.au Despite this reduction, the persistence of a small fraction suggests that complete mineralization is not rapid. gisera.csiro.au

The specific biochemical pathways for the microbial degradation of organophosphorus compounds can involve using the compound as a source of phosphorus or carbon. nih.gov However, detailed pathways for a complex quaternary phosphonium (B103445) compound like TTPC are not extensively documented in publicly available literature. The process is likely complex, and the presence of other chemicals in hydraulic fracturing fluid can influence degradation rates. publications.csiro.au

| Experimental Setup | Initial Concentration | Incubation Period | Final Concentration | Degradation Percentage | Reference |

|---|---|---|---|---|---|

| Water from a surface-facility water tank with live microbes | 13 ppm | 3 months | 0.13 ppm | 99% | gisera.csiro.au |

The introduction of a biocide like TTPC into a microbial environment is intended to suppress or eliminate certain bacteria, such as those that produce corrosive sulfides. publications.gc.camdpi.com This selective pressure inevitably alters the dynamics of the microbial community. Research on produced water from hydraulic fracturing operations that used TTPC revealed shifts in the microbial community's genetic profile. researchgate.net Metagenomic sequencing showed a relative increase in genes associated with stress response, suggesting that the surviving microbial communities have an enhanced genetic capacity to handle environmental stressors like biocides. researchgate.net

Structural Analogues and Comparative Research

Synthesis and Comparative Analysis of Tributyltetradecylphosphonium Analogues

The synthesis of this compound analogues, such as other tetraalkylphosphonium salts, typically involves a quaternization reaction. For instance, the synthesis of tributylheptylphosphonium bromide is achieved by reacting tributylphosphine (B147548) with 1-bromoheptane. nih.govacs.org The resulting phosphonium (B103445) halide can then undergo a metathesis reaction to exchange the anion, for example, with docusate (B154912), to form the desired ionic liquid. nih.govmdpi.com This synthetic flexibility allows for the creation of a library of analogues with varied alkyl chain lengths and cation structures, such as tributylheptylphosphonium ([P4447]+), butyltrihexylphosphonium ([P4666]+), trihexylheptylphosphonium ([P6667]+), and trihexyltetradecylphosphonium (B14245789) ([P666,14]+). researchgate.netacs.org

Miscibility and Interfacial Behavior: The length of the alkyl side chains on the phosphonium cation significantly affects its miscibility with water. Molecular dynamics simulations show a transition from miscible to immiscible behavior in aqueous solutions as the alkyl chain length increases from six to eight carbon atoms. aip.org For instance, this compound salts, with their long tetradecyl chain, are expected to have low water miscibility.

Corrosion Inhibition: In the application of corrosion inhibition for mild steel, increasing the alkyl chain length on the phosphonium cation generally enhances performance. A study on triphenylphosphonium bromides with varying alkyl chain lengths (butyl, hexyl, and hexadecyl) demonstrated that the inhibition efficiency increased with the chain length, with hexadecyltriphenylphosphonium bromide showing the highest efficiency. tandfonline.com This is attributed to the increased surface coverage and formation of a more protective layer on the metal surface. tandfonline.com

Tribological Properties: The performance of phosphonium-based ILs as lubricants is also heavily influenced by their structure. Asymmetric tetra-alkyl-phosphonium ILs have been shown to exhibit better tribological properties than their more symmetric counterparts. nih.gov Longer alkyl chains in the cations can lead to lower contact angles on metal surfaces, indicating better wetting properties. escholarship.org Conversely, in some imidazolium-based phosphate (B84403) ILs, shorter anionic alkyl chains resulted in better wear resistance. nih.gov

Thermal Stability: The structure of the cation impacts the thermal stability of the IL. For example, trihexyltetradecylphosphonium ([P666,14]+) exhibits higher thermal stability than this compound ([P444,14]+) due to the enhanced hydrophobic interactions from the longer hexyl chains compared to butyl chains.

The correlation between the molecular structure of this compound analogues and their effectiveness is evident across several applications. escholarship.orgnih.gov

Lubrication: For phosphonium ILs used as lubricants, viscous friction is highly related to the cation's alkyl chains and their asymmetry. escholarship.org The ability to tune the physicochemical properties by altering the cation and anion allows for the optimization of these ILs for specific lubrication challenges. escholarship.org The selection of cations and anions is crucial, as it affects properties like wear, friction, and corrosion resistance. escholarship.org

Biocidal Activity: The structure of this compound chloride is optimized for biocidal applications, particularly biofilm removal. Its lipophilicity is balanced to allow for penetration of microbial membranes while maintaining sufficient water solubility to be effective in aqueous systems. Comparative studies show it can outperform analogues like trihexyltetradecylphosphonium salts in this regard.

Future Directions and Emerging Research Avenues

Development of Next-Generation Tributyltetradecylphosphonium-Based Materials for Advanced Applications

The development of novel materials incorporating the this compound cation is a burgeoning field, with researchers focusing on creating systems with enhanced performance for specific, high-value applications. These efforts are primarily concentrated on energy, catalysis, and separation technologies.

A significant area of research is in the development of advanced separation systems. For instance, acidic aqueous biphasic systems (AcABS) based on this compound chloride have been developed, demonstrating thermomorphic behavior applicable to the extraction of metal ions like cobalt(II), iron(III), and platinum(IV) from acidic solutions. researchgate.net This approach effectively merges the metallurgical operations of leaching and solvent extraction. researchgate.net Such systems are also being explored for recycling applications, particularly for recovering metals from spent batteries. acs.orgresearchgate.net Research has shown that an aqueous biphasic system composed of this compound chloride and a salting-out agent can achieve over 90% extraction of iron from lithium-ion battery leachate. researchgate.net

Another innovative approach involves the immobilization of this compound onto solid supports to create Supported Ionic Liquid Phases (SILPs) or encapsulated materials. mdpi.comresearchgate.net These materials have been successfully used as new chromatographic matrices and in solid-phase extraction. mdpi.com For example, when immobilized in biopolymer capsules made of alginate and gelatin, the resulting material serves as an efficient sorbent for recovering precious metals like gold and mercury from acidic solutions. researchgate.nettandfonline.comingentaconnect.com

In catalysis, this compound salts are utilized as thermally stable and recyclable solvents for various chemical reactions, including Suzuki cross-coupling and Heck reactions. rsc.orggoogle.com Their use in creating recyclable catalytic systems for C-H bond functionalization represents a move towards greener and more sustainable chemical synthesis. rsc.org

The table below summarizes key research findings in the development of next-generation materials based on this compound.

| Research Area | Material Developed | Application | Key Findings |

| Separation Science | Acidic Aqueous Biphasic System (AcABS) | Metal ion extraction | Successfully separates Co(II) from Ni(II) in concentrated acidic solutions. researchgate.net |

| Battery Recycling | Aqueous Biphasic System (ABS) | Recovery of metals from Li-ion batteries | Achieved >90% extraction of iron from battery leachate. researchgate.net |

| Material Science | Supported Ionic Liquids (SILPs) | Chromatography and metal recovery | Effective for the recovery of mercury and gold from acidic solutions. researchgate.nettandfonline.com |

| Green Chemistry | Recyclable Catalytic System | C-H bond functionalization | Enables catalyst reuse, contributing to more sustainable chemical processes. rsc.org |

| Biotechnology | Aqueous solutions of [P4,4,4,14]Cl | Extraction of natural products | Achieved a maximum yield of 5.96 mg of chlorophyll (B73375) per gram of dry algae. genialgproject.eu |

Integration of Computational Chemistry and Machine Learning for Predictive Research

To accelerate the discovery and optimization of this compound-based systems, researchers are increasingly turning to computational chemistry and machine learning. These tools offer a powerful means to predict the physicochemical properties and behavior of these complex compounds, thereby reducing the reliance on trial-and-error experimentation. nsf.gov

Molecular dynamics (MD) simulations have become a cornerstone for studying phosphonium (B103445) ionic liquids at the atomic level. nsf.gov These simulations provide insights into the liquid's nanoscopic structural organization, such as the formation of polar and apolar domains, which governs its bulk properties. aip.org Studies have used MD simulations to investigate properties like density, viscosity, and self-diffusivity, and to understand the interactions between the ionic liquid and other chemical species like water or CO2. nsf.govacs.org The accuracy of these simulations is highly dependent on the force field used, with ongoing research focused on developing more accurate polarizable force fields for phosphonium ionic liquids. nsf.gov

Quantum chemistry simulations are also employed to understand the electronic structure and reactivity of these compounds. escholarship.org For instance, density functional theory (DFT) calculations have shown that the phosphonium head group carries a significant positive charge, which is crucial for its strong electrostatic interactions. smolecule.com

In parallel, machine learning (ML) models are being developed to predict the properties and potential applications of ionic liquids. acs.org By training algorithms on large datasets of known chemical structures and their corresponding properties, ML can forecast the behavior of new, untested compounds. nih.gov For example, ML models have been used to predict the genotoxicity of various chemicals, including this compound derivatives. nih.govnih.gov The combination of MD simulations and machine learning is an emerging area that holds promise for designing high-performance phosphonium ionic liquids for specific applications. nsf.gov

| Computational Method | Research Focus | Key Insights |

| Molecular Dynamics (MD) | Physicochemical properties (density, viscosity) | Elucidates the relationship between molecular structure and bulk properties; reveals nanoscopic structural organization. nsf.govaip.org |

| Quantum Chemistry (DFT) | Electronic structure and reactivity | Quantifies charge distribution within the molecule, explaining its strong electrostatic interactions. smolecule.com |

| Machine Learning (ML) | Predictive modeling of properties and toxicity | Enables rapid screening and prediction of developmental toxicity based on chemical structure and bioassay data. acs.orgnih.gov |

Multidisciplinary Research Bridging this compound Chemistry with Other Scientific Domains

The versatility of this compound has fostered a wide range of multidisciplinary research, bridging its fundamental chemistry with applied sciences such as biotechnology, environmental science, and green chemistry.

In the realm of biotechnology , these phosphonium salts are being explored for their ability to stabilize and purify biomolecules. mdpi.com They have been investigated as components in aqueous micellar two-phase systems for the simultaneous separation of proteins like immunoglobulin G (IgG) and human serum albumin (HSA). frontiersin.org Furthermore, they have been studied for their potential in creating supported ionic liquid platforms for protein separation and enzyme immobilization. mdpi.com Research into extracting high-value compounds from biomass, such as the extraction of chlorophyll from algae using aqueous solutions of this compound chloride, highlights its potential in developing sustainable biorefineries. genialgproject.eu

From an environmental science perspective, this compound compounds are studied for both their applications and their environmental fate. They are used as effective non-oxidizing biocides to control microbial growth and biofilm formation in industrial water systems and oilfield operations. classicchemicals.compublications.gc.cairochemical.comsantos.com Concurrently, research investigates their biodegradability and interaction with soil and sediment. santos.com A significant application lies in hydrometallurgy and recycling, where these ionic liquids are used to create efficient systems for recovering valuable and strategic metals, contributing to a circular economy. researchgate.netacs.orgscientificspectator.com

In the field of green chemistry , this compound chloride, known commercially as Cyphos® IL 101, is valued for its high thermal stability and low volatility, making it a more environmentally benign alternative to traditional volatile organic solvents. scientificspectator.compubcompare.ai It is used as a recyclable solvent and phase-transfer catalyst in a variety of chemical reactions, which helps in reducing waste and improving process efficiency. google.comscientificspectator.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.